molecular formula C6H6INO3 B1311882 Ethyl 4-iodooxazole-5-carboxylate CAS No. 220580-92-7

Ethyl 4-iodooxazole-5-carboxylate

Cat. No.: B1311882
CAS No.: 220580-92-7
M. Wt: 267.02 g/mol
InChI Key: ZRETWIGPJYHTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-iodooxazole-5-carboxylate is a heterocyclic compound with the molecular formula C₆H₆INO₃. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of an iodine atom at the 4-position and an ethyl ester group at the 5-position makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-iodooxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-iodoacetate with nitrile oxides, which can be generated in situ from the corresponding nitro compounds. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodooxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride), solvents (dimethylformamide).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products Formed

    Substitution: Ethyl 4-aminooxazole-5-carboxylate, Ethyl 4-thioxazole-5-carboxylate.

    Reduction: Ethyl 4-iodooxazole-5-methanol.

    Oxidation: Ethyl 4-iodooxazolone-5-carboxylate.

Scientific Research Applications

Ethyl 4-iodooxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-iodooxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the oxazole ring can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Ethyl 4-iodooxazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-bromooxazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 4-chlorooxazole-5-carboxylate: Contains a chlorine atom instead of iodine.

    Ethyl 4-fluorooxazole-5-carboxylate: Contains a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in this compound makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 4-iodo-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRETWIGPJYHTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442192
Record name Ethyl 4-iodooxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220580-92-7
Record name Ethyl 4-iodooxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.